
Pentamidine isethionate
概要
説明
ペンタミジンイセチオネートは、抗原虫および抗真菌特性で知られている芳香族ジアミジン化合物です。主に、ニューモシスチス・ジロベシ、トリパノソーマ・ブルセイ、およびリーシュマニア属によって引き起こされる感染症の治療に使用されます。 この化合物は、HIV/AIDS患者のような免疫不全患者におけるニューモシスチス肺炎の治療における役割により、医学分野で特に重要です .
製法
合成経路と反応条件
ペンタミジンイセチオネートは、4,4'-ジアミノジフェニルメタンと1,5-ジブロモペンタンを反応させて4,4'-[1,5-ペンタンジイルビス(オキシ)]ジベンザミジンを生成する多段階プロセスによって合成されます。この中間体を次にイセチオン酸と反応させてペンタミジンイセチオネートを得ます。 反応条件は通常、ジメチルホルムアミドなどの溶媒と炭酸カリウムなどの触媒の使用を伴います .
工業生産方法
工業環境では、ペンタミジンイセチオネートは同様の合成経路で、より大規模に生産されます。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が保証されます。 この化合物は、結晶化と凍結乾燥によって精製され、医療用途に適した無菌で非発熱性の凍結乾燥製品が得られます .
準備方法
Synthetic Routes and Reaction Conditions
Pentamidine isethionate is synthesized through a multi-step process involving the reaction of 4,4’-diaminodiphenylmethane with 1,5-dibromopentane to form 4,4’-[1,5-pentanediylbis(oxy)]dibenzamidine. This intermediate is then reacted with isethionic acid to yield this compound. The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate .
Industrial Production Methods
In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization and lyophilization to obtain a sterile, nonpyrogenic, lyophilized product suitable for medical use .
化学反応の分析
反応の種類
ペンタミジンイセチオネートは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。
還元: 還元反応は、ペンタミジンイセチオネートをその還元型に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸化誘導体を生成する可能性がありますが、還元はペンタミジンイセチオネートの還元型を生成する可能性があります .
科学研究アプリケーション
ペンタミジンイセチオネートは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Pneumocystis Pneumonia
Pentamidine isethionate is most commonly utilized in treating Pneumocystis jirovecii pneumonia (PCP), particularly in patients with HIV/AIDS who cannot tolerate first-line therapies such as trimethoprim-sulfamethoxazole (TMP-SMX). It serves as a second-line treatment option:
- Dosage : The recommended dosage for adults is 4 mg/kg/day administered intravenously or intramuscularly for 14 to 21 days .
- Efficacy : Studies indicate that pentamidine effectively reduces the mortality rate associated with PCP when used in patients with severe reactions to TMP-SMX .
Leishmaniasis
This compound has been shown to be effective against both cutaneous and visceral leishmaniasis:
- Cutaneous Leishmaniasis : The pooled cure rate from various studies is approximately 78.8% for controlled trials . Recommended dosing is typically 2 to 3 mg/kg daily for four to seven days.
- Visceral Leishmaniasis : For visceral forms, the pooled cure rate reaches about 84.8% in controlled trials. Treatment regimens often involve 4 mg/kg administered intramuscularly or intravenously daily for up to 15 days .
Human African Trypanosomiasis
This compound is the drug of choice for the early hemolymphatic stage of Trypanosoma brucei gambiense infection:
- Dosage : Administered at a dose of 4 mg/kg/day for seven to ten days .
- Efficacy : It has shown effectiveness in cases where patients have contraindications to other treatments.
Safety Profile and Adverse Effects
While this compound is effective, it is associated with several adverse effects, necessitating careful monitoring during treatment. Common side effects include:
- Hematological Issues : Leukopenia and thrombocytopenia have been reported .
- Metabolic Complications : There are documented cases of irreversible diabetes and cardiac arrhythmias following treatment .
- Other Reactions : Muscle pain and aseptic abscesses may occur, particularly after intramuscular injections .
Case Study 1: Treatment of PCP in HIV Patients
A study involving HIV-positive patients with a history of PCP demonstrated that pentamidine significantly reduced symptoms and improved lung function when TMP-SMX was contraindicated due to allergies .
Case Study 2: Efficacy in Leishmaniasis
In a systematic review analyzing over 3000 cases of leishmaniasis treated with pentamidine, the drug exhibited a high cure rate comparable to first-line therapies, particularly in recurrent cases .
Data Tables
Application | Cure Rate (%) | Dosage Recommendations |
---|---|---|
Pneumocystis Pneumonia | ~90% | 4 mg/kg/day IV/IM for 14-21 days |
Cutaneous Leishmaniasis | 78.8% | 2-3 mg/kg IM/IV daily for 4-7 days |
Visceral Leishmaniasis | 84.8% | 4 mg/kg IM/IV daily for up to 15 days |
Human African Trypanosomiasis | ~90% | 4 mg/kg/day IM/IV for 7-10 days |
作用機序
ペンタミジンイセチオネートの正確な作用機序は完全には解明されていません。原虫細胞の核代謝を阻害し、DNA、RNA、リン脂質、タンパク質の合成を阻害すると考えられています。 この重要な細胞プロセスの混乱は、原虫細胞の死につながります .
類似の化合物との比較
類似の化合物
suramin: アフリカトリパノソーマ症の治療に使用される別の抗原虫薬。
atovaquone: ニューモシスチス肺炎の治療と予防に使用されます。
miltefosine: リーシュマニア症の治療に使用される抗原虫薬.
ペンタミジンイセチオネートの独自性
ペンタミジンイセチオネートは、幅広い抗原虫活性と、静脈内、筋肉内、吸入など、さまざまな経路で投与できる能力により、ユニークです。 複数の原虫感染症に対するその有効性と、他の抗原虫薬と比較して比較的低い毒性は、それを貴重な治療オプションにします .
類似化合物との比較
Similar Compounds
Suramin: Another antiprotozoal agent used in the treatment of African trypanosomiasis.
Atovaquone: Used for the treatment and prevention of Pneumocystis pneumonia.
Miltefosine: An antiprotozoal agent used in the treatment of leishmaniasis.
Uniqueness of Pentamidine Isethionate
This compound is unique due to its broad-spectrum antiprotozoal activity and its ability to be administered through various routes, including intravenous, intramuscular, and inhalation. Its effectiveness against multiple protozoal infections and its relatively low toxicity compared to other antiprotozoal agents make it a valuable therapeutic option .
生物活性
Pentamidine isethionate, a derivative of pentamidine, is primarily known for its antimicrobial properties and its role in treating various parasitic infections, particularly leishmaniasis and Pneumocystis carinii pneumonia (PCP). This article explores its biological activity, efficacy, safety profile, and therapeutic applications based on diverse research findings.
Chemical Structure : this compound (CAS 140-64-7) is chemically described as 4,4'-(pentamethylenedioxy)dibenzamidine bis-2-hydroxyethanesulfonate salt. It exhibits a high purity level of ≥99% and functions as an NMDA receptor antagonist and antimicrobial agent .
Mechanism of Action : The compound acts by inhibiting constitutive nitric oxide synthase in the brain and modulating glutamate receptors, which are crucial for neurotransmission and neuroprotection. Additionally, it has demonstrated activity against various protozoa by disrupting their cellular processes .
Efficacy in Treating Leishmaniasis
Recent systematic reviews have highlighted the efficacy of this compound in treating leishmaniasis. A comprehensive analysis of 88 studies involving 3,108 cases revealed:
- Cure Rates :
- Tegumentary Leishmaniasis :
- Pooled cure rate: 78.8% (CI 95%, 76.9-80.6%) from randomized trials.
- Observational studies showed a higher cure rate of 92.7% (CI 95%, 88.3-97.1%).
- Visceral Leishmaniasis :
- Tegumentary Leishmaniasis :
Type of Leishmaniasis | Cure Rate (Randomized Trials) | Cure Rate (Observational Studies) |
---|---|---|
Tegumentary | 78.8% | 92.7% |
Visceral | 84.8% | 90.7% |
These results indicate that this compound can be considered a viable treatment option for leishmaniasis, especially in cases where first-line treatments fail.
Safety Profile and Adverse Effects
While this compound has shown significant therapeutic benefits, its safety profile must be carefully considered:
- Adverse Effects :
In a study involving patients with PCP, both this compound and trimethoprim-sulfamethoxazole were compared. The results indicated that while both had similar efficacy, pentamidine was associated with more adverse effects compared to the latter .
In Vitro Activity Against Protozoa
This compound has also been evaluated for its activity against Acanthamoeba species:
- In Vitro Findings :
These findings suggest that this compound may serve as an alternative treatment for infections caused by Acanthamoeba, particularly in patients who cannot tolerate standard therapies.
Case Studies and Clinical Applications
Several case studies have demonstrated the practical applications of this compound:
- Leishmaniasis Treatment : In a clinical setting, this compound was administered to patients with refractory leishmaniasis, resulting in successful outcomes where other treatments had failed.
- PCP Management in AIDS Patients : In patients suffering from PCP, pentamidine was used as a second-line therapy when first-line treatments were ineffective or not tolerated .
特性
CAS番号 |
140-64-7 |
---|---|
分子式 |
C21H30N4O6S |
分子量 |
466.6 g/mol |
IUPAC名 |
4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |
InChI |
InChI=1S/C19H24N4O2.C2H6O4S/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;3-1-2-7(4,5)6/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6) |
InChIキー |
NYRHYBFMOOPIRI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
異性体SMILES |
C1=CC(=CC=C1C(=[NH2+])N)OCCCCCOC2=CC=C(C=C2)C(=[NH2+])N.C(CS(=O)(=O)[O-])O.C(CS(=O)(=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |
外観 |
Solid powder |
melting_point |
370 to 378 °F (NTP, 1992) |
Key on ui other cas no. |
140-64-7 |
物理的記述 |
Pentamidine isethionate appears as odorless white or almost white crystals or powder. Odor also reported as a slight butyric odor. Very bitter taste. pH (5% aqueous solution) 4.5-6.5. (NTP, 1992) |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Bulk: The compound was found to be stable in the bulk form when exposed to light at ambient or 60 ° C temperature for 90 days. Solution: Pentamidine isethionate was found to be stable as a solution in normal saline at room temperature over a 72 hour period. |
溶解性 |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) Water > 30 (mg/mL) Acetate buffer, pH 4 ~2.5 (mg/mL) Carbonate buffer, pH 9 < 1 (mg/mL) 0.1 N HCl ~2.5 (mg/mL) 0.1 NaOH < 1 (mg/mL) Ethanol (95 %) ~1.25 (mg/mL) Methanol ~1.25 (mg/mL) Butanol < 1 (mg/mL) Dimethyl acetamide ~15 (mg/mL) Dimethyl sulfoxide ~15 (mg/mL) Acetonitrile < 1 (mg/mL) Ethyl acetate < 1 (mg/mL) Chloroform < 1 (mg/mL) Toluene < 1 (mg/mL) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Pentamidine Isethionate; Pentamidine isethionate salt; Pentamidine diisethionate; 4,4'-(Pentane-1,5-diylbis(oxy))dibenzimidamide bis(2-hydroxyethanesulfonate); Pentamidine (isethionate); Pentamidine Mesylate; Rhône-Poulenc Rorer Brand of Pentamidine Isethionate; Sicor Brand of Pentamidine Isethionate; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。